Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a synthetic organic compound that belongs to the class of pyridoindole derivatives. Its unique structure and properties make it a subject of interest in medicinal chemistry and pharmacological research. The compound is characterized by a fluorinated indole core, which may confer specific biological activities.
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is classified as:
The synthesis of Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (commonly organic solvents like dichloromethane), and the use of specific reagents like fluorinating agents and coupling agents for esterification .
The molecular structure of Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate features a tetrahydro-pyrido ring fused with an indole system. The presence of a fluorine atom at the 8-position enhances its reactivity and potential biological activity.
This data allows for precise identification and characterization in chemical databases.
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate can undergo various chemical reactions:
These reactions often require controlled conditions such as specific solvents (e.g., ethanol), temperatures (ranging from room temperature to reflux), and catalysts to facilitate desired transformations .
The mechanism of action for Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is primarily studied in relation to its biological activities. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate exhibits:
Key chemical properties include:
Relevant data from suppliers provide additional insights into handling and storage requirements .
Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has several scientific applications:
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) scaffold constitutes a privileged structure in drug discovery due to its dual hydrogen-bond acceptor capacity (N2, carbonyl oxygen) and conformational rigidity. This core enables precise three-dimensional interactions with biological targets, particularly evidenced in cystic fibrosis research. High-throughput screening (HTS) of 11,334 diverse compounds identified three γ-carboline hits (e.g., Hit-7 (1), Hit-9 (3)) that rescued F508del- and G551D-CFTR gating defects at sub-micromolar concentrations [7]. The tetrahydropyridine ring’s puckered conformation and the indole nitrogen’s hydrogen-bonding capability allow deep penetration into hydrophobic protein pockets inaccessible to planar scaffolds. Modifications at the N2-carboxylate position (highlighted in SAR studies) directly influence CFTR potentiation efficacy – ethyl ester derivatives like 58038-66-7 balance lipophilicity (LogP ≈2.82) and cell permeability, outperforming bulkier acyl groups [3] [7]. Crucially, the core’s stability under physiological conditions enables in vivo testing, with advanced analogs demonstrating oral bioavailability and lung distribution in rat models [7].
Table 2: Bioactive Pyridoindole Derivatives in CFTR Modulation
Compound | Core Modification | F508del-CFTR Efficacy* | G551D-CFTR Efficacy* |
---|---|---|---|
Hit-7 (1) | Heteroaromatic acyl at N2 | 185% activity vs control | 180% activity vs control |
Hit-9 (3) | 8-Methoxy substitution | 190% activity vs control | 178% activity vs control |
58038-66-7 | 8-Fluoro + ethyl carboxylate | Not explicitly tested | Not explicitly tested |
Clinical candidate (39) | Optimized chiral analog | 210% activity vs control | 205% activity vs control |
*Efficacy measured as % CFTR activity versus forskolin control in halide-sensitive YFP assays [7]
Strategic fluorination at position 8 of the γ-carboline scaffold induces multifaceted enhancements to druglike properties. The 8-fluoro substituent in ethyl 58038-66-66-7 reduces electron density at C8 (σₚ = +0.06), weakening oxidative metabolism at the indole ring while enhancing metabolic stability. Computational analyses confirm the fluorine’s strong electrostatic interactions with proximal histidine residues in CFTR’s nucleotide-binding domain (NBD1), increasing binding affinity by 1.3-fold versus non-fluorinated analogs [7]. This modification concurrently adjusts lipophilicity, with the 8-fluoro derivative exhibiting LogP 2.82 versus 3.15 for the 8-methoxy analog – a crucial shift positioning the compound within optimal range (LogP 2–3) for CNS-penetrant therapeutics [3] [9].
Fluorine’s inductive effects also suppress unwanted ring oxidation, as demonstrated in microsomal stability assays where 8-fluoro derivatives showed >50% remaining parent compound after 60 minutes versus <20% for unsubstituted analogs. The atom’s steric mimicry of hydroxyl groups enables hydrogen-bonding without metabolic liability, contributing to oral bioavailability (F=43% in rat models for advanced fluorinated γ-carbolines) [7]. Furthermore, comparative SAR reveals that 8-fluoro substitution enhances cellular potency 2.7-fold over chloro analogs in primary human bronchial epithelial cells, attributable to fluorine’s optimal van der Waals radius (1.47 Å) for fitting within a hydrophobic subpocket of CFTR [7].
Table 3: Impact of C8 Substituents on Molecular Properties
C8 Substituent | LogP* | TPSA (Ų) | H-Bond Acceptors | Relative CFTR Potentiation |
---|---|---|---|---|
H | 2.40 | 45.33 | 2 | 1.0× (baseline) |
F | 2.82 | 45.33 | 3 | 3.2× |
Cl | 3.15 | 45.33 | 2 | 1.8× |
OCH₃ | 2.10 | 54.61 | 3 | 2.5× |
*Calculated partition coefficients from search result data [3] [9]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1